molecular formula C11H13F3N2O B7223673 N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyridin-4-amine

N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B7223673
M. Wt: 246.23 g/mol
InChI Key: IDHWCLKVSQCZSD-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyridin-4-amine is a compound that features a pyridine ring substituted with a trifluoromethyl group and an oxolan-2-ylmethyl group

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)10-6-8(3-4-15-10)16-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHWCLKVSQCZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyridin-4-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through nucleophilic substitution reactions, where the oxolan-2-ylmethyl halide reacts with the pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxolan-2-ylmethyl group can influence its solubility and bioavailability. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: A compound with a similar trifluoromethyl group but lacking the oxolan-2-ylmethyl group.

    N-(pyridin-4-yl)pyridin-4-amine: A compound with a similar pyridine structure but different substituents.

Uniqueness

N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both the trifluoromethyl and oxolan-2-ylmethyl groups, which impart distinct chemical and biological properties

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